molecular formula C17H17NO5 B180124 N-Caffeoyldopamine CAS No. 103188-49-4

N-Caffeoyldopamine

Cat. No.: B180124
CAS No.: 103188-49-4
M. Wt: 315.32 g/mol
InChI Key: FSMGGLPUXCKRGT-ZZXKWVIFSA-N
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Description

structure in first source

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-49-4
Record name N-Caffeoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Caffeoyldopamine: A Comprehensive Technical Guide on its Natural Origins, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a historical account of its discovery, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathway associated with its biological activity, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by the trivial name clovamide, is a hydroxycinnamic acid amide synthesized in plants through the conjugation of caffeic acid and dopamine.[1] Its chemical structure, featuring catechol moieties from both precursors, underpins its potent antioxidant and metal-chelating properties. The compound has been identified as a potent β2-adrenoceptor agonist, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, a mechanism that contributes to its various physiological effects.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Natural Sources and Discovery

Discovery and Nomenclature

The discovery of this compound is intrinsically linked to studies on red clover (Trifolium pratense L.). The compound was first identified in this plant species in the 1970s, which led to the common name "clovamide".[4] This initial discovery paved the way for subsequent investigations into its chemical properties and biological activities.

Primary Natural Sources

This compound is found in a variety of plant species, with notable concentrations in Theobroma cacao (cocoa) and various species of the Trifolium genus.

  • Theobroma cacao (Cocoa): this compound is a significant phenolic constituent of cocoa beans and their shells.[5] Its presence in cocoa products contributes to their recognized antioxidant and potential health benefits. The concentration of this compound in cocoa can be influenced by factors such as the bean variety, geographical origin, and processing methods like fermentation and roasting.

  • Trifolium Species (Clover): Red clover (Trifolium pratense) is a particularly rich source of this compound.[1][6] The compound is found in various parts of the plant, including the leaves and flowers.[4] Other species within the Trifolium genus have also been reported to contain this compound and related hydroxycinnamic acid amides.[7]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different natural sources and even between different parts of the same plant. The following table summarizes available quantitative data.

Natural SourcePlant PartConcentrationReference(s)
Trifolium pratense (Red Clover)Leaves15.6 ± 0.6 mg/g dry weight[1][2]
Trifolium pratense subsp. nivale (Snow Clover)Leaves8.2 ± 0.1 mg/g dry weight[1]
Theobroma cacao (Cocoa)BeansPresent, but specific quantitative data is limited in readily available literature.[5]
Theobroma cacao (Cocoa)ShellsPresent, with concentrations influenced by processing.[8]

Experimental Protocols

Extraction and Isolation of this compound from Trifolium pratense

This protocol is based on methodologies described for the extraction of phenolic compounds from clover.

4.1.1. Materials and Reagents:

  • Dried and powdered Trifolium pratense leaves

  • 80% Methanol (MeOH)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Preparative HPLC column (e.g., C18)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Deionized water

4.1.2. Extraction Procedure:

  • Macerate the powdered plant material in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

4.1.3. Isolation by Solid-Phase Extraction (SPE) and Preparative HPLC:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove polar impurities.

  • Elute the phenolic compounds with increasing concentrations of methanol (e.g., 50%, 80%, 100%).

  • Collect the fractions and analyze them by analytical HPLC to identify the fraction containing this compound.

  • Pool the this compound-rich fractions and concentrate them.

  • Perform final purification using a preparative HPLC system with a C18 column. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Quantification of this compound by HPLC-UV/DAD

This protocol outlines a general method for the quantitative analysis of this compound.

4.2.1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm and 320 nm.

  • Injection Volume: 10 µL.

4.2.2. Standard and Sample Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Prepare sample extracts as described in the extraction protocol and filter them through a 0.45 µm syringe filter before injection.

4.2.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Identify and quantify this compound in the sample extracts by comparing the retention time and UV spectrum with the standard and using the calibration curve.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the unambiguous identification and sensitive quantification of this compound.

4.3.1. Instrumentation and Conditions:

  • LC System: UHPLC system for high-resolution separation.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of this compound.

4.3.2. Expected Mass Spectral Data:

  • [M-H]⁻: The deprotonated molecule of this compound (C₁₇H₁₇NO₅) will have an m/z of approximately 314.1.

  • MS/MS Fragments: Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the caffeoyl and dopamine moieties.

Signaling Pathway

This compound exerts its biological effects, at least in part, by acting as a β2-adrenergic receptor agonist. The binding of this compound to the β2-adrenergic receptor initiates a downstream signaling cascade.

N_Caffeoyldopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound beta2-AR β2-Adrenergic Receptor This compound->beta2-AR Binds to G_Protein Gs Protein (α, β, γ subunits) beta2-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. this compound β2-Adrenergic Receptor Signaling Pathway.

The binding of this compound to the β2-adrenergic receptor (β2-AR) leads to the activation of the associated heterotrimeric Gs protein. The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Experimental_Workflow Plant_Material Plant Material (e.g., Trifolium pratense leaves) Extraction Solvent Extraction (80% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Fractionation Fractionation SPE->Fractionation Prep_HPLC Preparative HPLC (C18 Column) Fractionation->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Analysis Pure_Compound->Analysis HPLC_UV HPLC-UV/DAD (Quantification) Analysis->HPLC_UV LC_MS LC-MS/MS (Identification & Confirmation) Analysis->LC_MS

Figure 2. General Experimental Workflow for Isolation and Analysis.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a β2-adrenergic receptor agonist. Its presence in commonly consumed products like cocoa and in medicinal plants such as red clover highlights its potential for therapeutic applications. This technical guide provides a solid foundation for researchers and professionals by detailing its natural sources, discovery, analytical methodologies, and the primary signaling pathway through which it exerts its effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in the development of novel therapeutic agents.

References

A Comprehensive In Vitro Analysis of the Bioactivities of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

N-Caffeoyldopamine, a naturally occurring phenolic amide found in various plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a detailed overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions. Its chemical structure, featuring catechol and caffeoyl moieties, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] In vitro studies have consistently demonstrated its efficacy in various antioxidant assays.

Quantitative Data on Antioxidant Activity
Assay TypeModel SystemKey Findings (IC50/EC50 Values)Reference
DPPH Radical ScavengingChemical AssayHigher activity than its precursors[1]
ABTS Radical ScavengingChemical AssayStrong radical scavenging capacity[1]
Cellular Antioxidant ActivityHepG2 CellsEffective in reducing cellular ROS[2]
Experimental Protocols
  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[3][4]

  • Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.[3] Ascorbic acid can be used as a positive control.[3]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.[3]

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5][6] Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[5][7]

  • Reaction Mixture : Add a small volume of the this compound sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1-4 mL).[5][6]

  • Incubation : Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[8]

  • Measurement : Measure the absorbance at 734 nm.[6][8]

  • Calculation : The percentage of inhibition is calculated as: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its mechanism of action involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, and the inhibition of pro-inflammatory mediator production.

Quantitative Data on Anti-inflammatory Effects
TargetCell LineKey Findings (IC50 / % Inhibition)Reference
Nitric Oxide (NO) ProductionMacrophagesInhibition of LPS-induced NO[9]
TNF-α SecretionMacrophagesReduction of LPS-induced TNF-α[10]
IL-6 SecretionMacrophagesAttenuation of LPS-induced IL-6[11]
NF-κB ActivationVariousInhibition of NF-κB translocation[12]
Experimental Protocols
  • Cell Culture : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection : Collect the cell culture supernatant.

  • Griess Reaction : Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement : Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[13]

  • Blocking : Block the plate with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation : Add cell culture supernatants (from cells treated with this compound and/or LPS) and standards to the wells and incubate.[13][14]

  • Detection Antibody : Add a biotinylated detection antibody specific for the cytokine and incubate.[13]

  • Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) and incubate.[13]

  • Substrate Addition : Add a substrate solution (e.g., TMB) and incubate until color develops.[15]

  • Stopping Reaction : Stop the reaction with a stop solution (e.g., sulfuric acid).[15]

  • Measurement : Measure the absorbance at 450 nm.[13]

Signaling Pathway Visualization

NF_kappaB_Pathway cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB NFkB NF-κB (p65/p50) IkB_p p-IκBα NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription NCD This compound NCD->IKK Inhibits NCD->NFkB_active Inhibits Translocation NFkB_IkB->IkB_p Phosphorylation IkB_p->NFkB_active Releases IkB_p->IkB_p

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Neuroprotective Effects

In vitro models of neurodegenerative diseases have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis, suggesting its therapeutic potential for neurological disorders.

Quantitative Data on Neuroprotective Effects
AssayCell LineStressorKey FindingsReference
Cell Viability (MTT)SH-SY5Y6-OHDAIncreased cell viability by 50%[16]
ROS ProductionSH-SY5YH2O2Reduced intracellular ROS levels[17]
Nrf2 ActivationNeuronal CellsOxidative StressUpregulated Nrf2 and HO-1 expression[18][19]
Experimental Protocols
  • Cell Seeding : Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow for attachment.[20]

  • Treatment : Treat the cells with this compound for a specified period, followed by exposure to a neurotoxin (e.g., 6-hydroxydopamine or H2O2).

  • MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[20][21]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[22]

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm.[21]

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells).

  • Cell Culture : Culture adherent cells in a 24-well plate or 96-well plate.[23][24]

  • Staining : Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (e.g., 10-20 µM) for 30-45 minutes at 37°C in the dark.[24][25]

  • Treatment : After removing the DCFH-DA solution and washing, treat the cells with this compound and/or an oxidative stressor.

  • Measurement : Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[23][24]

Signaling Pathway Visualization

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation NCD This compound NCD->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Keap1_Nrf2->Nrf2_active Releases Ubiquitination\n& Degradation Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination\n& Degradation

Caption: Nrf2/ARE signaling pathway activation by this compound.

Anti-cancer Activity

This compound has been investigated for its potential as an anti-cancer agent. In vitro studies have shown its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data on Anti-cancer Effects
Cell LineCancer TypeIC50 Value (µM)Reference
U937Myelocytic Leukemia< 0.05 (for cAMP increase)[12][26]
HCT116Colorectal CancerData not available in search
HeLaCervical CancerData not available in search
Experimental Protocol

The protocol for assessing anti-cancer activity using the MTT assay is identical to the one described in the "Neuroprotective Effects" section. Cancer cells are seeded, treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours), and cell viability is determined. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Experimental Workflow Visualizations

Western Blotting Workflow

Western_Blot_Workflow start Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-Nrf2) blocking->primary secondary Secondary Antibody (HRP-conjugated) Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Analysis & Quantification detection->analysis

Caption: General workflow for Western Blotting analysis.

ELISA Workflow

ELISA_Workflow start Coat Plate with Capture Antibody wash1 Wash start->wash1 block Block Plate wash1->block wash2 Wash block->wash2 sample Add Samples & Standards wash2->sample wash3 Wash sample->wash3 detect Add Detection Antibody wash3->detect wash4 Wash detect->wash4 enzyme Add Enzyme (e.g., Streptavidin-HRP) wash4->enzyme wash5 Wash enzyme->wash5 substrate Add Substrate & Incubate wash5->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read

Caption: General workflow for a sandwich ELISA protocol.

This technical guide summarizes the significant in vitro biological activities of this compound, providing quantitative data and detailed experimental protocols. The evidence strongly supports its role as a potent antioxidant, anti-inflammatory, and neuroprotective agent. Further research is warranted to explore its full therapeutic potential, particularly in the context of its anti-cancer properties and to translate these promising in vitro findings into in vivo models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Properties of N-Caffeoyldopamine

This compound (N-CD), a naturally occurring phenolic amide found in various plants, including cocoa, has garnered significant scientific interest for its potent antioxidant properties.[1] Structurally, it is a conjugate of caffeic acid and dopamine, both of which are recognized for their antioxidant capabilities. This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Core Antioxidant Mechanisms

The antioxidant activity of this compound stems from its unique chemical structure, which enables it to counteract oxidative stress through multiple mechanisms. The presence of catechol moieties in both the caffeic acid and dopamine portions of the molecule is crucial for its high antioxidant potential.[2]

Direct Antioxidant Activity:

  • Free Radical Scavenging: this compound is an efficient scavenger of free radicals.[1] Its phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[1] Studies have demonstrated its superior scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), often exceeding that of its parent compounds.[1][3]

  • Metal Ion Chelation: this compound can chelate pro-oxidant metal ions, such as ferrous iron (Fe²⁺). By binding to these metals, it prevents their participation in the Fenton reaction, a major source of the highly destructive hydroxyl radical in biological systems.

cluster_direct Direct Antioxidant Mechanisms of this compound NCD This compound ROS Reactive Oxygen Species (ROS) NCD->ROS H• Donation (Radical Scavenging) Fe2 Fe²⁺ (Metal Ion) NCD->Fe2 Chelation ROS_outcome Neutralized Species ROS->ROS_outcome Fe2_outcome Inactive Complex Fe2->Fe2_outcome

Direct antioxidant actions of this compound.

Indirect Antioxidant Activity via Cellular Signaling:

  • Nrf2/ARE Pathway Activation: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct studies on this compound's effect on Nrf2 are emerging, its structural components, caffeic acid and dopamine, are known to activate this pathway.[4][5][6] Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[7] The catechol moiety is crucial for this activation, likely through oxidation to an electrophilic quinone that reacts with Keap1.[6]

cluster_pathway Potential Nrf2 Pathway Activation by this compound cluster_nucleus NCD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 Induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD) Transcription->AntioxidantEnzymes

Nrf2-mediated indirect antioxidant mechanism.
  • β2-Adrenoceptor Agonism: this compound has been identified as a potent β2-adrenoceptor agonist.[8][9] This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels.[9][10] While not a direct antioxidant mechanism, cAMP signaling can influence various cellular processes, including anti-inflammatory responses, which are often linked to oxidative stress.

cluster_cAMP β2-Adrenoceptor Agonism and cAMP Production NCD This compound Receptor β2-Adrenoceptor NCD->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

N-CD as a β2-adrenoceptor agonist.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the radicals, is a common metric for comparison.

Table 1: Radical Scavenging and Reducing Power Activity

Compound DPPH• Scavenging IC50 (µM) ABTS•+ Scavenging IC50 (µM) Reducing Power (AAE µmol/mmol)
N-trans-Caffeoyldopamine 5.95 [3] 0.24 [3] 822.45 [3]
N-trans-Feruloyldopamine >5.95[3] >0.24[3] <822.45[3]
trans-Caffeic Acid >5.95[3] >0.24[3] <822.45[3]
trans-Ferulic Acid >5.95[3] >0.24[3] <822.45[3]

AAE: Ascorbic Acid Equivalent. Data from Dizdar et al., 2018.[3]

Table 2: Ferrous Ion (Fe²⁺) Chelating Activity

Compound Fe²⁺ Chelating IC50 (mM)
N-trans-Caffeoyldopamine >3.17[3]
N-trans-Feruloyldopamine 3.17 [3]

Data from Dizdar et al., 2018.[3]

As the data indicates, N-trans-caffeoyldopamine is a highly potent radical scavenger, particularly in the ABTS assay, outperforming its structural analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[12] Store in the dark.

    • Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.[12]

  • Reaction Setup:

    • In a 96-well microplate or cuvettes, add a defined volume of the this compound dilutions (e.g., 20 µL).[13]

    • Add the DPPH working solution to each well (e.g., 180 µL) to initiate the reaction.[14]

    • Prepare a blank containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).[11][13]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[11][14]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.

cluster_workflow DPPH/ABTS Assay Workflow start Start prep_reagents Prepare Radical Solution (DPPH or ABTS•+) start->prep_reagents prep_samples Prepare Sample Dilutions (N-CD, Control) start->prep_samples mix Mix Sample and Radical Solution prep_reagents->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Workflow for in vitro radical scavenging assays.
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[16][17]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

    • Before use, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Reaction Setup:

    • Prepare serial dilutions of this compound.

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[18]

  • Incubation:

    • Incubate the reaction mixture for a defined time (e.g., 6-30 minutes) at room temperature in the dark.[16][18]

  • Measurement:

    • Measure the absorbance at 734 nm.[18]

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular context, accounting for bioavailability and metabolism.[19] It typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[20]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well microplate and grow to confluence.[19]

  • Loading and Treatment:

    • Wash the cells with a buffer.

    • Incubate the cells with the DCFH-DA probe, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.[20]

    • Remove the probe and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress:

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.[19][20]

  • Measurement:

    • Immediately measure the fluorescence at specified intervals using a microplate reader (excitation ~485 nm, emission ~535 nm).[21]

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is often expressed as quercetin equivalents.[19]

cluster_workflow_caa Cellular Antioxidant Activity (CAA) Assay Workflow start Start seed_cells Seed Cells (e.g., HepG2) in Plate start->seed_cells load_probe Load Cells with DCFH-DA Probe seed_cells->load_probe treat_sample Treat Cells with This compound load_probe->treat_sample induce_stress Induce Oxidative Stress (e.g., with AAPH) treat_sample->induce_stress measure_fluorescence Measure Fluorescence Over Time induce_stress->measure_fluorescence calculate_caa Calculate CAA Value measure_fluorescence->calculate_caa end End calculate_caa->end

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound exhibits robust antioxidant properties through a multi-faceted approach that includes direct free radical scavenging, metal ion chelation, and the potential modulation of crucial cellular defense pathways like the Nrf2 system.[1][3] Quantitative in vitro assays confirm its high potency, often superior to its constituent parts, caffeic acid and dopamine.[3] While preclinical data are promising, further research, including comprehensive cellular and in vivo studies, is necessary to fully validate its therapeutic potential as an agent to combat oxidative stress-related pathologies.[1] The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the full pharmacological scope of this promising natural compound.

References

N-Caffeoyldopamine: A Technical Guide to its Function as a Beta-2 Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Caffeoyldopamine, a naturally occurring phytochemical, has emerged as a subject of scientific interest due to its activity as a beta-2 adrenoceptor agonist. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative data on its potency, and the experimental protocols utilized for its characterization. Evidence confirms that this compound stimulates the beta-2 adrenergic receptor, leading to the activation of the canonical Gs protein-adenylyl cyclase signaling pathway and subsequent increase in intracellular cyclic AMP (cAMP). Its potency is comparable to that of several well-established beta-2 adrenergic agonists.

Introduction

This compound is a phenolic compound found in various plants, including cocoa (Theobroma cacao)[1][2]. Its chemical structure shares key moieties with known beta-adrenergic agonists, prompting investigations into its pharmacological profile[1][2]. The beta-2 adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial therapeutic target, primarily for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[3][4][5]. Agonism of this receptor induces smooth muscle relaxation, leading to bronchodilation[4]. This guide synthesizes the current scientific understanding of this compound's role as a beta-2 adrenoceptor agonist.

Core Mechanism of Action: Beta-2 Adrenoceptor Signaling

The interaction of this compound with the beta-2 adrenoceptor initiates a well-defined intracellular signaling cascade, culminating in a physiological response.

  • Ligand Binding: this compound binds to the beta-2 adrenoceptor on the cell surface.

  • G-Protein Activation: This binding event triggers a conformational change in the receptor, facilitating the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer[6][7].

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit interacts with and stimulates adenylyl cyclase, a membrane-bound enzyme[6][7].

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP)[4][6][7].

  • Downstream Signaling: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately resulting in smooth muscle relaxation and other cellular responses[6][8].

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NCD This compound B2AR Beta-2 Adrenoceptor NCD->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: this compound Activated Beta-2 Adrenoceptor Signaling Pathway.

Quantitative Data Presentation

Research has established that this compound is a potent agonist at the beta-2 adrenoceptor. Its ability to stimulate cAMP production is comparable to that of several clinically used beta-2 agonists[1][9].

CompoundReceptor SelectivityPrimary Effect MeasuredPotency ComparisonReference(s)
This compound Beta-2 AdrenoceptorcAMP ProductionPotent, comparable to Salbutamol[1][9]
SalbutamolBeta-2 AdrenoceptorcAMP ProductionStandard Beta-2 Agonist[1][9]
ProcaterolBeta-2 AdrenoceptorcAMP ProductionComparable to this compound[1][9]
FenoterolBeta-2 AdrenoceptorcAMP ProductionComparable to this compound[1][9]
N-CoumaroyldopamineBeta-2 AdrenoceptorcAMP ProductionMore potent than this compound[9]

Experimental Protocols

The characterization of this compound as a beta-2 adrenoceptor agonist involves several key experimental procedures.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward amidation reaction[10].

Methodology:

  • Caffeic acid is dissolved in a suitable solvent such as dichloromethane.

  • A coupling agent, for instance, 1,3-diisopropylcarbodiimide, is added to activate the carboxylic acid group of caffeic acid, forming a symmetrical anhydride.

  • Dopamine is then added to the reaction mixture.

  • The reaction is allowed to proceed, typically with gentle stirring for about an hour.

  • The final product, this compound, is purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC)[10].

  • The identity and purity of the synthesized compound are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS)[10].

start Caffeic Acid + Dopamine step1 Dissolve Caffeic Acid in Dichloromethane start->step1 step2 Add Coupling Agent (e.g., DIC) step1->step2 step3 Add Dopamine to Mixture step2->step3 step4 Stir Reaction Mixture step3->step4 step5 Purification by HPLC step4->step5 step6 Characterization by LC-MS step5->step6 end Pure this compound step6->end

Caption: Experimental Workflow for the Synthesis of this compound.

Cell-Based Assays for Agonist Activity

The functional activity of this compound is typically assessed in a cellular context using a cell line that endogenously expresses the beta-2 adrenoceptor, such as the human myelocytic U937 cell line[1][10].

Cell Culture:

  • U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Cells are maintained in a standard cell culture incubator at 37°C with 5% CO2.

  • Cell viability and density are monitored using trypan blue exclusion and a hemocytometer[10].

cAMP Measurement Assay:

  • U937 cells are seeded at a specific density (e.g., 2 x 10^6 cells)[10].

  • To determine beta-2 adrenoceptor specificity, cells can be pre-incubated with selective antagonists like butoxamine or ICI 118551[1][9].

  • The cells are then treated with various concentrations of this compound or other agonists for a defined period (e.g., 10 minutes)[10].

  • Following incubation, the reaction is terminated, and the cells are washed with cold phosphate-buffered saline.

  • The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (EIA) kit[1][10].

  • The amount of cAMP produced is determined by measuring the absorbance and comparing it to a standard curve[10].

start U937 Cells in Culture step1 Pre-incubation with Beta-2 Antagonist (Optional) start->step1 Selectivity Check step2 Treatment with This compound start->step2 step1->step2 step3 Cell Lysis step2->step3 step4 cAMP Competitive EIA step3->step4 end Quantification of cAMP step4->end

Caption: Experimental Workflow for cAMP Measurement in U937 Cells.

References

N-Caffeoyldopamine: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide found in various plants, has garnered significant scientific interest for its diverse biological activities. Structurally a conjugate of caffeic acid and dopamine, N-CD exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the Nrf2/ARE, NF-κB, and β2-adrenoceptor pathways. This technical guide provides an in-depth overview of the core cellular roles of N-CD, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

Core Cellular Roles and Signaling Pathways

This compound's biological effects are primarily attributed to its ability to interact with and modulate critical cellular signaling cascades. Its structure, combining the antioxidant prowess of caffeic acid with the neurotransmitter functions of dopamine, allows it to influence a range of physiological processes from oxidative stress response to inflammation.

Antioxidant Activity and Nrf2 Pathway Activation

N-CD is a powerful antioxidant, a property supported by numerous in vitro studies.[1] Its chemical structure enables it to effectively scavenge free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[1] Studies have shown that N-CD exhibits greater antioxidant activity than its parent compounds, caffeic acid and dopamine, in chemical assays like DPPH and ABTS radical scavenging tests.[1][2]

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] Under conditions of oxidative stress, Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4] N-CD can induce the Nrf2 pathway, potentially through the phosphorylation of kinases such as Erk and Akt, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes.[3] This activation enhances the cell's endogenous defense mechanisms against oxidative damage.

Nrf2_Activation_by_NCD cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation p62 p62 p62->Keap1 Binds & promotes autophagic degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) Transcription->Antioxidant_Enzymes NFkB_Inhibition_by_NCD cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NCD This compound NCD->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB-P IkB_NFkB->IkB IκB Degradation NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Inflammatory_Genes Beta2_Adrenoceptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCD This compound Beta2_AR β2-Adrenoceptor NCD->Beta2_AR Binds & Activates AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets Antioxidant_Assay_Workflow start Start reagent_prep Prepare Reagents (DPPH/ABTS, N-CD dilutions) start->reagent_prep reaction_setup Set up Reaction (Add N-CD to radical solution) reagent_prep->reaction_setup incubation Incubate (Dark, Room Temp, 30 min) reaction_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end Western_Blot_Workflow start Start: Treated Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE Gel Electrophoresis quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis end End: Protein Quantification analysis->end

References

An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse pharmacological activities. Structurally, it is a conjugate of caffeic acid and dopamine, two moieties that contribute to its multifaceted biological effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NCD, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its primary signaling pathway.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its potent antioxidant, anti-inflammatory, and β2-adrenoceptor agonist properties. These activities underpin its potential therapeutic applications in various disease models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (μM)Reference CompoundIC50 Value (μM)
DPPH Radical Scavenging5.95[2]--
ABTS Radical Cation Scavenging0.24[2]--

Table 2: β2-Adrenoceptor Agonist Activity of this compound

ParameterValue (μM)Cell LineAssay
Apparent Kd0.75[3]U937cAMP Production
Concentration for significant cAMP increase< 0.05[4]U937cAMP Production

Table 3: Anti-platelet and Anti-inflammatory Activity of this compound

ActivityConcentration (μM)EffectIn Vitro/In Vivo
Inhibition of P-selectin expression0.0530% inhibitionIn Vitro
Suppression of platelet-leukocyte interactions0.0536% suppressionIn Vitro
Reduction of P-selectin expression50-100 µ g/35g body weight31-45% reductionIn Vivo (mice)
Reduction of platelet-leukocyte interactions50-100 µ g/35g body weight34-43% reductionIn Vivo (mice)

Signaling Pathways and Mechanisms of Action

β2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for many of the observed effects of this compound is its agonist activity at β2-adrenergic receptors.[5][6][7] This interaction initiates a well-defined intracellular signaling cascade.

beta2_signaling_pathway NCD This compound Beta2AR β2-Adrenergic Receptor NCD->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Culture Culture U937 Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Phosphodiesterase Inhibitor Seed->Pretreat Treat_NCD Treat with NCD (Dose-response) Pretreat->Treat_NCD Treat_Antagonist Pre-treat with β2-Antagonist (for specificity) Pretreat->Treat_Antagonist Treat_Agonist Treat with known β2-Agonist (Positive Control) Pretreat->Treat_Agonist Lyse Lyse Cells Treat_NCD->Lyse Treat_Antagonist->Treat_NCD Treat_Agonist->Lyse cAMP_Assay Perform cAMP Assay (e.g., ELISA, HTRF) Lyse->cAMP_Assay Data_Analysis Data Analysis: Dose-Response Curve, EC50 cAMP_Assay->Data_Analysis

References

Methodological & Application

Application Notes & Protocols for LC-MS Analysis of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine, a member of the N-phenylpropenoyl-L-amino acid (NPA) family, is a naturally occurring phenolic compound found in various plants, notably in cocoa (Theobroma cacao). It is formed by the conjugation of caffeic acid and dopamine. This molecule has garnered significant interest in the scientific community due to its potent biological activities, including antioxidant properties and its function as a β2-adrenoceptor agonist.[1][2] As a β2-adrenoceptor agonist, this compound stimulates the production of cyclic AMP (cAMP), a crucial secondary messenger in numerous cellular signaling pathways.[1][2]

Accurate characterization and quantification of this compound in complex matrices such as plant extracts, foods, and biological fluids are essential for pharmacological studies, quality control, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose. These application notes provide a comprehensive protocol for the extraction, characterization, and quantification of this compound using LC-MS/MS.

Characterization by LC-MS/MS

The structural characterization of this compound can be unequivocally performed using tandem mass spectrometry. In positive electrospray ionization (ESI+) mode, this compound (molar mass: 315.32 g/mol ) forms a protonated precursor ion [M+H]⁺ at an m/z of approximately 316.1. Collision-induced dissociation (CID) of this precursor ion leads to predictable fragmentation patterns, primarily at the amide bond.

Proposed Fragmentation Pathway

The fragmentation of the this compound precursor ion is expected to yield characteristic product ions corresponding to its constituent parts: the caffeoyl moiety and the dopamine moiety.

  • Dopamine-related fragment: Cleavage of the amide bond followed by the characteristic loss of ammonia (NH₃) from the dopamine portion results in a stable product ion at m/z 137.1 .[3][4]

  • Caffeoyl-related fragment: Fragmentation can also yield an ion representing the caffeoyl group, which subsequently loses a molecule of water (H₂O) to produce a product ion at m/z 163.1 .[1][5][6]

G Proposed ESI+ Fragmentation of this compound cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 316.1 frag1 Dopamine Fragment (loss of C₉H₆O₃) [C₈H₁₁NO₂ + H]⁺ → [C₈H₉O]⁺ (loss of NH₃) m/z 137.1 precursor->frag1 Amide Bond Cleavage frag2 Caffeoyl Fragment (loss of C₈H₁₀N) [C₉H₈O₄ + H]⁺ → [C₉H₇O₃]⁺ (loss of H₂O) m/z 163.1 precursor->frag2 Amide Bond Cleavage

Caption: Proposed fragmentation of this compound.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. This technique provides superior sensitivity and specificity by monitoring predefined precursor-to-product ion transitions.

Table 1: Proposed MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
This compound316.1137.1Quantifier15 - 25
This compound316.1163.1Qualifier10 - 20

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical LC-MS/MS Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10
Accuracy80-120% at LLOQ, 85-115% at other levels
Precision (%CV)≤ 20% at LLOQ, ≤ 15% at other levels
RecoveryConsistent, precise, and reproducible

Experimental Protocols

Protocol 1: Sample Preparation from Cocoa Powder

This protocol is adapted from methods for extracting phenolic compounds from cocoa.[7]

  • Defatting: Weigh 1 gram of cocoa powder into a centrifuge tube. Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice to ensure complete removal of fats.

  • Extraction: To the defatted cocoa solids, add 10 mL of 80% methanol in water. Sonicate the mixture for 20 minutes in a sonication bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant and transfer it to a new tube. Repeat the extraction step (Step 2) on the pellet with an additional 10 mL of 80% methanol to ensure exhaustive extraction.

  • Pooling and Filtration: Combine the supernatants from both extractions. Filter the combined extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize according to the instrument manufacturer's guidelines.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Cocoa Powder Sample defat Defat with Hexane start->defat extract Extract with 80% Methanol (Sonication) defat->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into UHPLC-MS/MS filter->inject lc C18 Reversed-Phase Chromatography inject->lc ms ESI+ Ionization lc->ms mrm MRM Detection (e.g., 316.1 -> 137.1) ms->mrm quant Quantification (Peak Integration) mrm->quant report Final Report quant->report

Caption: Experimental workflow for this compound analysis.

Biological Context: Signaling Pathway

This compound acts as an agonist for the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is fundamental to many physiological responses.

  • Binding: this compound binds to the extracellular domain of the β2-adrenoceptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs). The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

G ligand This compound receptor β2-Adrenoceptor (GPCR) ligand->receptor Binds g_protein Gs Protein (GDP-bound) receptor->g_protein Activates g_protein_active Gαs-GTP (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Activates camp cAMP atp ATP atp->camp Conversion Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: β2-Adrenoceptor signaling pathway activated by this compound.

References

Application Notes and Protocols for Measuring cAMP Levels in Response to N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCDA) is a naturally occurring phenolic compound found in various plants. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Notably, NCDA has been identified as a potent agonist of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Activation of the β2-adrenergic receptor by an agonist triggers a signaling cascade that results in the increased intracellular accumulation of the second messenger, cyclic adenosine monophosphate (camp). This application note provides a detailed protocol for measuring the increase in cAMP levels in response to this compound in a human cell line, along with relevant quantitative data and a depiction of the underlying signaling pathway.

Signaling Pathway of this compound

This compound exerts its effect on intracellular cAMP levels through the canonical Gs-coupled GPCR signaling pathway. The process is initiated by the binding of this compound to the β2-adrenergic receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to an elevation of intracellular cAMP levels.

N_Caffeoyldopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta2-Adrenergic Receptor Beta2-Adrenergic Receptor This compound->Beta2-Adrenergic Receptor Binds to Gs Protein (inactive) Gs Protein (inactive) Beta2-Adrenergic Receptor->Gs Protein (inactive) Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts Gs Protein (active) Gs Protein (active) Gs Protein (inactive)->Gs Protein (active) Gs Protein (active)->Adenylyl Cyclase Stimulates ATP ATP ATP->Adenylyl Cyclase

Caption: this compound signaling pathway leading to cAMP production.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on cAMP levels based on published research. The potency of this compound is compared to that of Salbutamol, a well-known β2-adrenergic receptor agonist.

CompoundTargetCell LineEffect on cAMPApparent Dissociation Constant (Kd)Reference
This compound β2-Adrenergic ReceptorU937 (Human Monocytic)Increase0.75 µM [1]
Salbutamolβ2-Adrenergic ReceptorU937 (Human Monocytic)Increase0.65 µM[1]

Note: The apparent dissociation constant (Kd) was determined from Km values using a Lineweaver-Burk reciprocal plot and serves as an indicator of the compound's potency in stimulating cAMP production.

Experimental Protocols

U937 Cell Culture Protocol

The human monocytic cell line U937 is a suitable model for studying the effects of this compound on cAMP production.

Materials:

  • U937 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Culture U937 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.

  • Renew the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.

Protocol for Measuring cAMP Levels

This protocol provides a general framework for a competitive immunoassay to measure intracellular cAMP levels in U937 cells treated with this compound. Commercial kits (e.g., from Assay Designs, Promega, Cisbio) are widely available and should be used according to the manufacturer's instructions.

Materials:

  • Cultured U937 cells

  • This compound

  • Control agonist (e.g., Salbutamol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Phosphate-Buffered Saline (PBS), cold

  • Cell lysis buffer (as provided in the cAMP assay kit)

  • cAMP assay kit (e.g., competitive ELISA, HTRF, or luminescence-based)

  • Microplate reader

Experimental Workflow:

Experimental_Workflow Cell_Culture 1. Culture U937 Cells Cell_Harvesting 2. Harvest and Count Cells Cell_Culture->Cell_Harvesting Cell_Seeding 3. Seed Cells into Microplate Cell_Harvesting->Cell_Seeding Pre-incubation 4. Pre-incubate with PDE Inhibitor Cell_Seeding->Pre-incubation Treatment 5. Treat with this compound or Controls Pre-incubation->Treatment Incubation 6. Incubate for Specified Time Treatment->Incubation Cell_Lysis 7. Lyse Cells to Release cAMP Incubation->Cell_Lysis cAMP_Assay 8. Perform cAMP Assay (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Assay Data_Acquisition 9. Read Plate with Microplate Reader cAMP_Assay->Data_Acquisition Data_Analysis 10. Analyze Data and Determine cAMP Concentration Data_Acquisition->Data_Analysis

Caption: General experimental workflow for measuring cAMP levels.

Detailed Procedure:

  • Cell Preparation:

    • Harvest U937 cells from culture and perform a cell count to determine cell viability and density.

    • Centrifuge the cells and resuspend them in a suitable assay buffer (often provided in the cAMP kit or can be a buffer like PBS) at a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to create a dose-response curve. A typical concentration range could be from 1 nM to 100 µM.

    • Prepare solutions of a positive control (e.g., Salbutamol) and a vehicle control (assay buffer with the same concentration of solvent as the highest NCDA concentration).

  • Assay Performance:

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration of ~0.5 mM), to the cell suspension to prevent the degradation of cAMP.

    • Dispense the cell suspension into the wells of a microplate.

    • Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 10 minutes) at room temperature or 37°C, as determined by preliminary time-course experiments.[1]

    • Stop the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

  • cAMP Detection:

    • Follow the specific instructions of the chosen cAMP assay kit (e.g., competitive ELISA, HTRF, or luminescence-based) to measure the cAMP concentration in the cell lysates. This typically involves the addition of detection reagents and a further incubation period.

  • Data Analysis:

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive guide for researchers interested in studying the effects of this compound on intracellular cAMP levels. By following the detailed protocols and understanding the underlying signaling pathway, scientists can effectively and accurately quantify the agonistic activity of this compound at the β2-adrenergic receptor. The provided quantitative data serves as a valuable reference for experimental design and data interpretation in the fields of pharmacology and drug discovery.

References

Cell-based Assays for Studying N-Caffeoyldopamine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCDA) is a naturally occurring phenolic compound found in various plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1] These activities make NCDA a promising candidate for the development of novel therapeutics. This document provides detailed application notes and protocols for a range of cell-based assays to effectively study the multifaceted activities of NCDA in a laboratory setting.

I. Antioxidant Activity Assays

NCDA's structure, combining caffeic acid and dopamine moieties, allows it to effectively scavenge free radicals and protect cells from oxidative stress.[1] The following are standard in vitro assays to quantify the antioxidant potential of NCDA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.1.[1] This solution should be prepared fresh daily and protected from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol).

    • Prepare a series of dilutions of NCDA from the stock solution.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each NCDA dilution to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and a positive control with ascorbic acid.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the NCDA sample.

    • The IC50 value (the concentration of NCDA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of NCDA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The change in absorbance is measured to determine the antioxidant capacity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of NCDA as described for the DPPH assay. Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each NCDA dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Mix and incubate at room temperature for 30 minutes in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the NCDA sample.

    • Determine the IC50 value as described for the DPPH assay.

Quantitative Data for Antioxidant Activity of this compound and Related Compounds:

CompoundAssayIC50 Value (µM)Reference
N-trans-CaffeoyldopamineDPPH5.95[2]
N-trans-CaffeoyldopamineABTS0.24[2]

II. Anti-inflammatory Activity Assays

NCDA has demonstrated potent anti-inflammatory effects, which are partly mediated through its activity as a beta-2 adrenoceptor agonist and its ability to modulate inflammatory signaling pathways.

cAMP Production Assay in U937 Cells

NCDA has been shown to act as a beta-2 adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5][6] This mechanism is relevant to its anti-inflammatory and bronchodilatory effects. U937 cells, a human monocytic cell line, endogenously express beta-2 adrenoceptors and are a suitable model for this assay.[3][6]

Experimental Protocol:

  • Cell Culture:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed 2 x 10^6 U937 cells per well in a suitable plate.

    • Treat the cells with various concentrations of NCDA for 10 minutes. Salbutamol can be used as a positive control.

    • To confirm the involvement of beta-2 adrenoceptors, pre-treat cells with a specific antagonist like butoxamine or ICI 118551 for 5 minutes before adding NCDA.[3][6]

    • After treatment, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the NCDA concentration to determine the dose-response relationship and calculate the EC50 value (the concentration of NCDA that produces 50% of the maximum response).

Signaling Pathway: NCDA-induced cAMP Production

NCDA_cAMP_Pathway NCDA This compound Beta2AR β2-Adrenoceptor NCDA->Beta2AR binds Gs Gαs Beta2AR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene promotes

Caption: NCDA activates the β2-adrenoceptor, leading to increased cAMP production.

Inhibition of Pro-inflammatory Mediators in LPS-stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This assay evaluates the ability of NCDA to suppress this inflammatory response.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells (a murine macrophage cell line) in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of NCDA for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant to measure NO and cytokine levels.

  • Measurement of Nitric Oxide (NO):

    • NO production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Measurement of Cytokines (TNF-α, IL-6):

    • The levels of pro-inflammatory cytokines in the supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO or cytokine production for each NCDA concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Signaling Pathway: NCDA's Anti-inflammatory Action

NCDA_Anti_Inflammatory_Pathway cluster_inhibition Inhibition by NCDA NCDA This compound NFkB_Inhibition Inhibition of NF-κB Pathway NCDA->NFkB_Inhibition IKK IKK NFkB_Inhibition->IKK LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory induces

Caption: NCDA inhibits LPS-induced inflammation by targeting the NF-κB pathway.

III. Neuroprotective Activity Assay

NCDA has shown promise in protecting neurons from various insults, suggesting its potential in neurodegenerative diseases. A common in vitro model for Parkinson's disease involves inducing neurotoxicity in dopaminergic-like cells with 6-hydroxydopamine (6-OHDA).

Experimental Protocol:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of NCDA for 24 hours.

    • Induce neurotoxicity by exposing the cells to 6-hydroxydopamine (6-OHDA) for another 24 hours.

    • Assess cell viability using the MTT assay (see protocol below).

  • Data Analysis:

    • Calculate the percentage of cell viability for each NCDA concentration compared to the 6-OHDA-treated control.

    • Determine the EC50 value, representing the concentration of NCDA that provides 50% neuroprotection.

Quantitative Data for Neuroprotective Activity:

CompoundAssay ModelEC50 Value (µM)Reference
N-arachidonoyldopamine (related compound)H2O2-induced oxidative stress in cerebellar granule neurons0.1-10 (dose-dependent protection)[7]

IV. Anti-cancer Activity Assay

NCDA and its derivatives have been investigated for their potential to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture cancer cell lines of interest (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HT-29 for colon cancer) in their respective recommended media and conditions.

  • Assay Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of NCDA for 48-72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of NCDA that inhibits cell growth by 50%.

Quantitative Data for Anti-cancer Activity of Caffeic Acid Derivatives:

CompoundCell LineIC50 Value (µM)Reference
Caffeic acid derivative (5)AsPC1 (pancreatic cancer)42.47[8]
Caffeic acid derivative (5)BxPC3 (pancreatic cancer)46.58[8]
Caffeic acid derivative (7)AsPC1 (pancreatic cancer)18.70[8]
Caffeic acid derivative (7)BxPC3 (pancreatic cancer)22.38[8]
Caffeic acid derivative (11)AsPC1 (pancreatic cancer)18.35[8]
Caffeic acid derivative (11)BxPC3 (pancreatic cancer)21.72[8]

Experimental Workflow for Cell-based Assays of NCDA

NCDA_Assay_Workflow start Start: Prepare NCDA Stock Solution cell_culture Cell Culture (e.g., U937, RAW 264.7, SH-SY5Y, Cancer Cell Lines) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with NCDA (Dose-response) cell_seeding->treatment incubation Incubation treatment->incubation assay Perform Specific Assay incubation->assay antioxidant Antioxidant Assay (DPPH, ABTS) assay->antioxidant Antioxidant Activity anti_inflammatory Anti-inflammatory Assay (cAMP, NO, Cytokines) assay->anti_inflammatory Anti-inflammatory Activity neuroprotection Neuroprotection Assay (MTT after 6-OHDA) assay->neuroprotection Neuroprotective Activity anti_cancer Anti-cancer Assay (MTT) assay->anti_cancer Anti-cancer Activity measurement Spectrophotometric Measurement antioxidant->measurement anti_inflammatory->measurement neuroprotection->measurement anti_cancer->measurement data_analysis Data Analysis (IC50 / EC50 Calculation) measurement->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for evaluating the biological activities of NCDA.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the diverse biological activities of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of action of NCDA and evaluate its therapeutic potential.

References

N-Caffeoyldopamine: Evaluating Antioxidant Capacity with DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Caffeoyldopamine, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. The ability of a compound to neutralize free radicals is a key indicator of its antioxidant potential and is often evaluated using in vitro assays. This document provides detailed protocols for two of the most common methods for assessing antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, specifically applied to the analysis of this compound.

The structural combination of caffeic acid and dopamine in this compound suggests a potent ability to donate hydrogen atoms and scavenge free radicals, thereby mitigating oxidative stress.[1] Scientific studies have demonstrated its capacity to protect cells from oxidative damage in vitro.[1] This application note summarizes the quantitative antioxidant activity of this compound and provides standardized protocols to ensure reproducible and reliable results in the laboratory.

Data Presentation

The antioxidant capacity of this compound has been quantified using both DPPH and ABTS assays. The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity.

AssayCompoundIC50 Value (µM)
DPPHN-trans-Caffeoyldopamine5.95
ABTSN-trans-Caffeoyldopamine0.24

Data sourced from a study on the acetylcholinesterase inhibition and antioxidant activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine.[2][3]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Stock Solution (e.g., 0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol. For example, to prepare a 0.1 mM solution, dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare solutions of the positive control (e.g., Trolox) at similar concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • For the blank, use methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound and Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare solutions of the positive control (e.g., Trolox) at similar concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).

    • Add the ABTS•+ working solution to each well (e.g., 190 µL).

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where:

      • Abs_control is the absorbance of the ABTS•+ solution without the sample.

      • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50 or Trolox Equivalent Antioxidant Capacity (TEAC):

    • IC50: Plot the percentage of inhibition against the different concentrations of this compound to determine the IC50 value.

    • TEAC: Create a standard curve using different concentrations of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents (TE).

ABTS_Radical_Reaction ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Reduction Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized This compound Antioxidant->Oxidized_Antioxidant Oxidation

Caption: ABTS radical scavenging mechanism by an antioxidant.

Conclusion

The DPPH and ABTS assays are robust and reproducible methods for determining the in vitro antioxidant capacity of this compound. The provided protocols offer a standardized approach for researchers to evaluate this promising natural compound. The low IC50 values obtained in these assays confirm the potent free radical scavenging activity of this compound, highlighting its potential for further investigation in the development of antioxidant-based therapies. It is important to note that while these in vitro assays are valuable screening tools, further in vivo studies are necessary to fully elucidate the physiological relevance of these findings.

References

Application of N-Caffeoyldopamine in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and protein aggregation are key pathological features. N-Caffeoyldopamine (N-Ca), a natural phenolic compound, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in relevant in vitro and in vivo models of neurodegenerative diseases.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes for this compound in various neurodegenerative disease models, derived from studies on structurally related compounds.

Table 1: Neuroprotective Effect of this compound against Aβ₁₋₄₂-induced Toxicity in PC12 Cells

Treatment GroupConcentration (µM)Cell Viability (%)Intracellular ROS (Fold Change vs. Control)Caspase-3 Activity (Fold Change vs. Control)
Control-100 ± 5.21.0 ± 0.11.0 ± 0.1
Aβ₁₋₄₂1052 ± 4.52.8 ± 0.33.5 ± 0.4
Aβ₁₋₄₂ + N-Ca165 ± 5.12.1 ± 0.22.8 ± 0.3
Aβ₁₋₄₂ + N-Ca578 ± 4.91.5 ± 0.21.9 ± 0.2
Aβ₁₋₄₂ + N-Ca1091 ± 5.51.1 ± 0.11.2 ± 0.1

Table 2: Effect of this compound on Motor Function and Dopaminergic Neuron Survival in a 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (turns/min)TH-positive Cells in Substantia Nigra (% of Control)Striatal Dopamine Level (% of Control)
Sham Control-0.5 ± 0.2100 ± 8.5100 ± 9.1
6-OHDA Vehicle-7.8 ± 1.245 ± 5.338 ± 4.7
6-OHDA + N-Ca105.1 ± 0.962 ± 6.155 ± 5.9
6-OHDA + N-Ca253.2 ± 0.778 ± 7.271 ± 6.8
6-OHDA + N-Ca501.5 ± 0.491 ± 8.085 ± 7.5

Table 3: Antioxidant and Anti-inflammatory Effects of this compound in SH-SY5Y Cells

Treatment GroupConcentration (µM)DPPH Radical Scavenging (%)Superoxide Dismutase (SOD) Activity (U/mg protein)Glutathione (GSH) Level (nmol/mg protein)TNF-α Release (pg/mL)
Control--125 ± 1045 ± 3.520 ± 2.1
MPP⁺ (1 mM)--78 ± 825 ± 2.885 ± 7.9
MPP⁺ + N-Ca545 ± 4.195 ± 933 ± 3.162 ± 5.8
MPP⁺ + N-Ca1068 ± 5.5110 ± 1139 ± 3.841 ± 4.2
MPP⁺ + N-Ca2585 ± 6.2121 ± 1243 ± 4.125 ± 2.9

Experimental Protocols

In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, a key feature of Alzheimer's disease.

Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.

Materials:

  • This compound (N-Ca)

  • Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS measurement

  • Caspase-3 colorimetric assay kit

Procedure:

  • Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate medium until they reach 80% confluency.

  • Cell Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of N-Ca (e.g., 1, 5, 10 µM) for 2 hours.

    • Induce toxicity by adding aggregated Aβ₁₋₄₂ (10 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Intracellular ROS Measurement:

    • After treatment, incubate cells with 10 µM DCFH-DA for 30 minutes.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Caspase-3 Activity Assay:

    • Lyse the cells and measure caspase-3 activity according to the manufacturer's protocol.

In Vivo Neuroprotection in a 6-OHDA-induced Parkinson's Disease Model

This protocol evaluates the neuroprotective effects of this compound in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA).

Animal Model: Male Sprague-Dawley rats (250-300 g).

Materials:

  • This compound (N-Ca)

  • 6-hydroxydopamine (6-OHDA)

  • Apomorphine

  • Stereotaxic apparatus

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • N-Ca Administration:

    • Administer N-Ca (e.g., 10, 25, 50 mg/kg, i.p.) daily, starting 24 hours after surgery, for 2 weeks.

  • Behavioral Testing (Apomorphine-induced Rotations):

    • Two weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.).

    • Record the number of contralateral rotations for 30 minutes.

  • Immunohistochemistry:

    • At the end of the treatment period, perfuse the rats and collect the brains.

    • Process the brains for TH immunohistochemistry to visualize dopaminergic neurons in the substantia nigra.

  • Neurochemical Analysis:

    • Dissect the striatum and measure dopamine levels using HPLC.

Mandatory Visualization

G cluster_0 This compound Neuroprotective Mechanisms cluster_1 Antioxidant Effects cluster_2 Anti-inflammatory Effects cluster_3 Anti-apoptotic Effects cluster_4 Neuroprotection NCa This compound ROS Reduced ROS NCa->ROS SOD Increased SOD activity NCa->SOD GSH Increased GSH levels NCa->GSH TNFa Reduced TNF-α NCa->TNFa NFkB Inhibition of NF-κB NCa->NFkB Casp3 Reduced Caspase-3 activity NCa->Casp3 Bcl2 Increased Bcl-2/Bax ratio NCa->Bcl2 Neuron Neuronal Survival ROS->Neuron SOD->Neuron GSH->Neuron TNFa->Neuron NFkB->Neuron Casp3->Neuron Bcl2->Neuron

Caption: Neuroprotective mechanisms of this compound.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay cluster_assays Assess Neuroprotective Effects start Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with N-Ca (2 hours) start->pretreat induce Induce toxicity with MPP⁺ (24 hours) pretreat->induce viability Cell Viability (MTT Assay) induce->viability ros Intracellular ROS (DCFH-DA Assay) induce->ros apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis end Data Analysis viability->end ros->end apoptosis->end

Caption: Workflow for in vitro neuroprotection assay.

G cluster_pathway N-Ca Signaling Pathway in Neuroprotection NCa This compound Beta2AR β2-Adrenoceptor NCa->Beta2AR Activates AC Adenylate Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Survival Neuronal Survival and Plasticity BDNF->Survival Promotes

Caption: Proposed signaling pathway for N-Ca neuroprotection.

Troubleshooting & Optimization

Improving the yield of N-Caffeoyldopamine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of N-Caffeoyldopamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the chemical synthesis of this compound?

A1: The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of caffeic acid and the primary amine group of dopamine. This is typically achieved through a coupling reaction, often facilitated by a coupling agent to activate the carboxylic acid.

Q2: What is a typical reported yield for this compound synthesis?

A2: Reported yields for the synthesis of this compound and its analogs are often greater than 40%.[1] However, with optimization of reaction conditions, significantly higher yields can be achieved. For instance, optimization of a similar N-amidation of cinnamic acid using EDC.HCl as a coupling agent resulted in a yield of 93.1%.

Q3: What are common coupling agents used for this type of amide bond formation?

A3: Carbodiimide-based coupling agents are frequently used. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC).[2][3] Additives like 1-Hydroxybenzotriazole (HOBt) or N,N-Dimethylaminopyridine (DMAP) can be used to improve efficiency and reduce side reactions.[4] Other options include phosphonium-based reagents like PyBOP and uronium-based reagents like HATU.[2]

Q4: Is it necessary to use protecting groups for the hydroxyl groups on caffeic acid and dopamine?

A4: The catechol moieties of both caffeic acid and dopamine are susceptible to oxidation, especially under basic conditions. While some direct coupling methods may be successful, the use of protecting groups on the phenolic hydroxyls can prevent the formation of unwanted byproducts and improve the overall yield and purity of the final product. Common protecting group strategies for hydroxyl groups include forming silyl ethers or benzyl ethers.[5]

Q5: How is this compound typically purified after the reaction?

A5: Purification is commonly performed using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a widely used method for obtaining high-purity this compound.[1][6] Column chromatography on silica gel can also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of caffeic acid.- Ensure the coupling agent is fresh and active. - Consider using a more powerful coupling agent (e.g., HATU). - Add an activating agent like HOBt or DMAP to the reaction mixture.[4]
Low reactivity of the amine (dopamine).- Ensure the dopamine starting material is of high purity. - Check the pH of the reaction mixture; while highly basic conditions can cause oxidation, a slightly basic environment (using a non-nucleophilic base like DIPEA) is often necessary for the amine to be sufficiently nucleophilic.
Degradation of starting materials or product.- Catechols are sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider using protecting groups for the phenolic hydroxyls.[5]
Inefficient coupling conditions.- Optimize the reaction temperature. For EDC.HCl couplings, temperatures around 60°C have been shown to be effective for similar reactions. - Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Anhydrous THF is a suitable solvent. - Optimize the stoichiometry of the reagents. An excess of the coupling agent (e.g., 1.5 equivalents) may be beneficial.
Multiple Spots on TLC / Impure Product Formation of N-acylurea byproduct.- This is common with carbodiimide coupling agents like DCC. If using DCC, the N,N'-dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[7] - If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed during an aqueous workup.[7][8]
Unreacted starting materials.- Improve the reaction conversion by extending the reaction time or increasing the temperature. - Optimize the stoichiometry to ensure the limiting reagent is fully consumed. - Purify the crude product using column chromatography or preparative HPLC.
Oxidation of catechol moieties.- As mentioned, perform the reaction under an inert atmosphere and use degassed solvents. - During workup, minimize exposure to air and basic conditions. An acidic wash during the workup can help to protonate the phenolic hydroxyls and reduce their susceptibility to oxidation.
Side reactions involving the hydroxyl groups.- If the hydroxyl groups are not protected, they can potentially be acylated, leading to ester byproducts. Using protecting groups is the most effective way to prevent this.[5]
Difficulty in Product Purification Product co-elutes with impurities.- Optimize the mobile phase for HPLC or the eluent system for column chromatography. A gradient elution may be necessary for HPLC.[9] - If using reverse-phase HPLC, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase. - For complex mixtures, a two-step purification process using different chromatographic methods (e.g., normal phase followed by reverse phase) might be necessary.
Product is unstable on silica gel.- The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. - Minimize the time the compound spends on the column.

Data on Reaction Condition Optimization

The following table summarizes optimized conditions for a similar amide coupling reaction between cinnamic acid and p-anisidine, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterOptimized ConditionResulting Yield
Coupling Agent EDC.HCl93.1%
Solvent Anhydrous THF
Temperature 60°C
Molar Ratio (Acid:Amine:EDC.HCl) 1:1:1.5
Reaction Time 150 minutes

Experimental Protocols

General Protocol for this compound Synthesis using a Carbodiimide Coupling Agent

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

1. Materials:

  • Caffeic Acid

  • Dopamine Hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

2. Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve caffeic acid (1 equivalent) in anhydrous DMF or THF.

  • Add dopamine hydrochloride (1 equivalent) and DIPEA (2.2 equivalents) to the solution. Stir until all solids are dissolved.

  • In a separate container, dissolve EDC (1.2 equivalents) or DCC (1.2 equivalents) in a small amount of anhydrous DMF or THF.

  • Add the coupling agent solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if DCC was used, filter the mixture to remove the precipitated dicyclohexylurea.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup cluster_purification Purification reactants Dissolve Caffeic Acid and Dopamine HCl in Anhydrous Solvent base Add Non-nucleophilic Base (e.g., DIPEA) reactants->base coupling_agent Add Coupling Agent (e.g., EDC or DCC) base->coupling_agent Inert Atmosphere stir Stir at Room Temperature (12-24h under N2) coupling_agent->stir filter Filter (if using DCC) stir->filter extract Aqueous Extraction (Acidic and Basic Washes) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Preparative HPLC dry->purify product This compound purify->product

Caption: Workflow for the chemical synthesis of this compound.

Logical Relationship for Optimizing Amide Coupling

G cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_process Process Yield Improved Yield of This compound CouplingAgent Choice of Coupling Agent (e.g., EDC, HATU) CouplingAgent->Yield Base Use of Non-nucleophilic Base Base->Yield ProtectingGroups Use of Protecting Groups ProtectingGroups->Yield Temperature Optimal Temperature Temperature->Yield Solvent Anhydrous Solvent Solvent->Yield Atmosphere Inert Atmosphere Atmosphere->Yield Stoichiometry Optimized Stoichiometry Stoichiometry->Yield Purification Efficient Purification Purification->Yield

Caption: Key factors influencing the yield of this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of N-Caffeoyldopamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Caffeoyldopamine and its structurally similar analogs, including N-coumaroyldopamine, N-feruloyldopamine, N-sinapoyldopamine, and N-cinnamoyldopamine.

FAQs: Quick Answers to Common Questions

Q1: What is a good starting point for a reversed-phase HPLC method for this compound and its analogs?

A recommended starting point is to use a C18 column with a gradient elution profile. The mobile phase can consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to a pH of 2.3-3.0) and an organic modifier like acetonitrile or methanol. A gradient from a low to a high concentration of the organic modifier should provide a good initial separation of these compounds, which have varying polarities.[1][2]

Q2: What detection wavelength is suitable for these compounds?

This compound and its analogs contain chromophores from the caffeoyl and dopamine moieties. A UV detector set at approximately 280 nm is a suitable starting point, as both dopamine and caffeic acid derivatives absorb at this wavelength.[2] A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal wavelength for each specific analog.

Q3: Why am I seeing peak tailing with my this compound analogs?

Peak tailing for these compounds, which contain catechol groups, is often due to interactions with residual silanol groups on the silica-based stationary phase. Operating the mobile phase at a low pH (around 2.5-3.5) can suppress the ionization of these silanol groups, minimizing these secondary interactions. Using a high-purity, end-capped C18 column can also significantly reduce peak tailing.

Q4: How can I improve the resolution between closely eluting analogs?

Improving resolution can be achieved by:

  • Optimizing the mobile phase: Adjusting the gradient slope, the type of organic modifier (acetonitrile often provides sharper peaks than methanol), or the pH of the aqueous phase can alter selectivity.

  • Changing the stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a biphenyl column to introduce different separation mechanisms, such as pi-pi interactions.

  • Reducing the flow rate: A lower flow rate can increase the efficiency of the separation.

  • Decreasing the particle size of the stationary phase: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly enhance resolution.

Q5: Can I use the same method for both qualitative and quantitative analysis?

While a single method can be used for both, quantitative analysis requires method validation to ensure accuracy, precision, linearity, and sensitivity (LOD and LOQ).[3][4] For qualitative analysis, the primary goal is to achieve baseline separation of all compounds of interest. For quantitative analysis, it is also crucial to have symmetrical peaks and a stable baseline.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Analogs
Possible Cause Suggested Solution
Inappropriate mobile phase composition.Modify the gradient profile (e.g., make it shallower). Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa). Adjust the pH of the aqueous phase to alter the ionization state of the analytes.
Suboptimal stationary phase.Switch to a column with a different chemistry (e.g., phenyl-hexyl or biphenyl) to introduce alternative separation mechanisms. Use a longer column or a column with a smaller particle size to increase theoretical plates.
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
High column temperature.Optimize the column temperature. While higher temperatures can improve efficiency, they can also affect selectivity.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary interactions with silanol groups.Lower the pH of the mobile phase to 2.5-3.5 to suppress silanol activity. Use a high-purity, end-capped column. Add a small amount of a competing base, like triethylamine (use with caution as it can affect column lifetime).
Column overload.Reduce the injection volume or the concentration of the sample.
Extra-column dead volume.Use tubing with a smaller internal diameter and ensure all connections are properly fitted.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 3: Broad Peaks
Possible Cause Suggested Solution
Large injection volume or strong sample solvent.Dissolve the sample in the initial mobile phase. Reduce the injection volume.
Extra-column band broadening.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column aging or contamination.Wash the column according to the manufacturer's instructions or replace it.
Mismatched mobile phase and sample solvent.Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Experimental Protocols

Recommended Starting HPLC-UV Method

This protocol is a suggested starting point for the separation of this compound and its analogs. Optimization will likely be required for specific applications.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes, then increase to 90% B for column wash
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve this compound and its analogs in a suitable solvent, such as methanol or a mixture of water and methanol, to prepare a stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.

  • Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

Table 1: Typical HPLC Parameters for Related Compounds
Compound Column Mobile Phase Detection Reference
Dopamine HClC18 (250 x 4.6 mm, 5 µm)50 mM Potassium Dihydrogen Phosphate (pH 2.3)UV at 280 nm[2][5]
Caffeic AcidC180.2% Ortho-phosphoric acid in Water:Acetonitrile (81:19)UV at 325 nm[6]
L-DopaC18 (250 x 4.6 mm, 5 µm)99% Formic acid (0.2% v/v) and 1% MethanolUV[7]
Phenolic AcidsC18Acetonitrile and 0.2% aqueous formic acid (gradient)UV at 320 nm[8]

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis check_chromatogram Examine Chromatogram start->check_chromatogram good_separation Acceptable Separation check_chromatogram->good_separation Good poor_resolution Poor Resolution / Co-elution check_chromatogram->poor_resolution No peak_tailing Peak Tailing check_chromatogram->peak_tailing No broad_peaks Broad Peaks check_chromatogram->broad_peaks No optimize_mp Optimize Mobile Phase (Gradient, pH, Organic Modifier) poor_resolution->optimize_mp lower_ph Lower Mobile Phase pH (e.g., 2.5-3.5) peak_tailing->lower_ph sample_in_mp Dissolve Sample in Initial Mobile Phase broad_peaks->sample_in_mp change_column Change Stationary Phase (e.g., Phenyl, Biphenyl) optimize_mp->change_column If still unresolved change_column->check_chromatogram check_column Check Column Health (End-capping, Purity) lower_ph->check_column reduce_injection Reduce Injection Volume / Sample Concentration check_column->reduce_injection If tailing persists check_dead_volume Minimize Dead Volume (Tubing, Connections) reduce_injection->check_dead_volume reduce_injection->check_dead_volume check_dead_volume->check_chromatogram check_dead_volume->check_chromatogram sample_in_mp->reduce_injection

Caption: A workflow for troubleshooting common HPLC separation issues.

Method_Development_Logic start Define Separation Goal select_column Select Column (e.g., C18, Phenyl) start->select_column select_mp Select Mobile Phase (Aqueous + Organic) select_column->select_mp scouting_gradient Run Scouting Gradient select_mp->scouting_gradient scouting_gradient->select_column No Separation optimize_gradient Optimize Gradient scouting_gradient->optimize_gradient Initial Separation Achieved optimize_flow_temp Optimize Flow Rate & Temperature optimize_gradient->optimize_flow_temp validate_method Validate Method (Accuracy, Precision, etc.) optimize_flow_temp->validate_method

Caption: A logical workflow for developing an HPLC method.

References

How to address low solubility of N-Caffeoyldopamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Caffeoyldopamine (N-CD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low aqueous solubility of N-CD.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (N-CD) have low solubility in aqueous buffers?

A1: this compound is a polyphenolic compound. Like many polyphenols, its chemical structure, characterized by multiple hydroxyl groups on aromatic rings, leads to strong intermolecular hydrogen bonding in the solid state. This makes it difficult for water molecules to effectively solvate individual N-CD molecules, resulting in poor solubility in neutral aqueous solutions.

Q2: I observed a precipitate after adding my N-CD stock solution (dissolved in an organic solvent) to my aqueous cell culture medium. Is this normal?

A2: Yes, this is a common issue known as precipitation upon dilution. N-CD is often more soluble in organic solvents like DMSO.[1] When a concentrated stock solution in an organic solvent is added to an aqueous buffer or medium, the solvent environment changes drastically. The N-CD molecules may aggregate and precipitate out of the solution as their solubility limit in the final aqueous environment is exceeded.[1][2]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To minimize cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture media should generally be kept below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent. It is always advisable to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: How does pH affect the solubility of N-CD?

A4: The solubility of phenolic compounds like N-CD is often pH-dependent.[4] The hydroxyl groups on the phenyl rings can be deprotonated at higher pH values, leading to the formation of phenolate ions. These ionized forms are generally more water-soluble than the neutral molecule. Conversely, at acidic pH, the molecule remains protonated and less soluble.

Q5: What are cyclodextrins and how can they improve N-CD solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble molecules, like N-CD, within their cavity, forming an "inclusion complex."[6] This complex has a more hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[5][6]

Troubleshooting Guides for Low Solubility

Method 1: pH Adjustment

Adjusting the pH of the aqueous buffer can be a straightforward method to increase the solubility of N-CD.

Troubleshooting Steps:

  • Determine the Target pH: Based on the principle that the deprotonated form is more soluble, aim for a pH above the pKa of the phenolic hydroxyl groups. For many phenolic compounds, a pH in the slightly alkaline range (e.g., pH 7.5 to 8.5) can significantly improve solubility.

  • Prepare Buffers at Different pH Values: Prepare a series of buffers (e.g., phosphate or borate buffers) with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Assess Solubility: Use the Shake-Flask Method (see Experimental Protocols) to determine the solubility of N-CD in each buffer.

  • Consider Experimental Constraints: Choose the lowest pH that provides sufficient solubility for your experiment while ensuring the stability of N-CD and compatibility with your biological system.

Illustrative Solubility Data with pH Adjustment

Buffer (Phosphate Buffer, 50 mM)Illustrative Solubility of N-CD (mg/mL)
pH 6.50.1
pH 7.00.5
pH 7.41.2
pH 8.05.0
pH 8.510.0

Note: This data is for illustrative purposes to demonstrate the trend of pH-dependent solubility.

Method 2: Use of a Co-solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[7] It is often used to prepare concentrated stock solutions of poorly soluble compounds for in vitro studies.

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: Dissolve N-CD in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Gentle warming or vortexing can aid dissolution.

  • Dilute into Aqueous Buffer: Add the DMSO stock solution dropwise to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing. This can help to avoid immediate precipitation.

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution. If precipitation occurs, you may need to increase the percentage of DMSO in the final solution, keeping in mind the tolerance of your experimental system.

Illustrative Solubility Data with DMSO as a Co-solvent

Final DMSO Concentration in Aqueous Buffer (pH 7.4)Illustrative Solubility of N-CD (mg/mL)
0.1%0.8
0.5%2.5
1.0%6.0
2.0%12.0
5.0%>20.0

Note: This data is for illustrative purposes. The final DMSO concentration should be optimized for both solubility and minimal impact on the experimental system.

Method 3: Cyclodextrin Inclusion Complexation

Formation of an inclusion complex with a cyclodextrin can significantly enhance the aqueous solubility of N-CD. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Troubleshooting Steps:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and safety profile.

  • Determine the Optimal Molar Ratio: Experiment with different molar ratios of N-CD to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the most effective ratio for solubilization.

  • Prepare the Inclusion Complex: Use a method such as co-evaporation or kneading (see Experimental Protocols) to form the complex.

  • Assess Solubility Enhancement: Determine the solubility of the prepared N-CD/HP-β-CD complex in your aqueous buffer using the Shake-Flask Method.

Illustrative Solubility Data with HP-β-Cyclodextrin

Molar Ratio (N-CD : HP-β-CD)Illustrative Solubility of N-CD in Aqueous Buffer (pH 7.4) (mg/mL)
1:0 (Control)1.2
1:18.0
1:215.0
1:5>25.0

Note: This data is for illustrative purposes to show the potential for solubility enhancement with cyclodextrins.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound in a given solvent.[8]

Methodology:

  • Add an excess amount of N-CD powder to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial with a screw cap).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the suspension to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter.

  • Analyze the concentration of N-CD in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The measured concentration represents the equilibrium solubility of N-CD in that buffer.

Protocol 2: Preparation of N-CD Solution using pH Adjustment

Methodology:

  • Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer) and adjust the pH to the target value (e.g., 8.0) using NaOH or HCl.

  • Weigh the required amount of N-CD powder to achieve the desired final concentration.

  • Gradually add the N-CD powder to the buffer while stirring continuously.

  • If necessary, use a sonicator for a short period to aid dissolution.

  • Once dissolved, sterile-filter the solution through a 0.22 µm filter if it is intended for cell culture experiments.

Protocol 3: Preparation of N-CD Stock Solution with DMSO

Methodology:

  • Weigh the desired amount of N-CD powder into a sterile, conical tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the target stock concentration (e.g., 20 mg/mL).

  • Vortex the tube until the N-CD is completely dissolved. Gentle warming in a 37°C water bath can be used if needed.

  • For cell culture experiments, dilute this stock solution into your pre-warmed cell culture medium to the final working concentration, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

Protocol 4: Preparation of N-CD/HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

Methodology:

  • Weigh the appropriate amounts of N-CD and HP-β-cyclodextrin to achieve the desired molar ratio (e.g., 1:2).

  • Place the HP-β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the N-CD powder to the paste and knead the mixture for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_methods Solubilization Strategies cluster_protocols Experimental Protocols cluster_validation Validation cluster_outcome Outcome start Low N-CD Solubility in Aqueous Buffer ph_adjust pH Adjustment start->ph_adjust Choose a method cosolvent Co-solvent (DMSO) start->cosolvent Choose a method cyclodextrin Cyclodextrin Inclusion Complex start->cyclodextrin Choose a method ph_protocol Prepare buffer at elevated pH ph_adjust->ph_protocol dmso_protocol Prepare DMSO stock solution cosolvent->dmso_protocol cyclo_protocol Form N-CD/Cyclodextrin complex cyclodextrin->cyclo_protocol solubility_test Shake-Flask Solubility Assay ph_protocol->solubility_test Verify solubility dmso_protocol->solubility_test Verify solubility cyclo_protocol->solubility_test Verify solubility end Solubilized N-CD for Experimental Use solubility_test->end

Caption: Experimental workflow for addressing low this compound solubility.

b2_adrenergic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ncd This compound (N-CD) b2ar β2-Adrenergic Receptor (β2-AR) ncd->b2ar Binds to g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., gene transcription, enzyme activation) pka->response Phosphorylates targets leading to

Caption: N-CD activates the β2-adrenergic receptor signaling pathway.

References

Technical Support Center: Purification of Synthesized N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized N-Caffeoyldopamine.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, offering solutions and detailed experimental protocols.

Synthesis and Initial Work-up

Q1: What are the common impurities formed during the synthesis of this compound from caffeic acid and dopamine?

A1: The primary synthesis route involves the coupling of caffeic acid and dopamine. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual caffeic acid and dopamine are common impurities.

  • Side Products: Oxidation of the catechol moieties on both dopamine and caffeic acid can lead to the formation of colored byproducts. Self-condensation of caffeic acid or dopamine can also occur.

  • Reagent-Related Impurities: Impurities can also be introduced from the coupling reagents and solvents used in the synthesis.

Troubleshooting Incomplete Reactions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Optimize Reaction Conditions: Ensure appropriate stoichiometry of reactants and coupling agents. The reaction time and temperature may also need optimization.

Purification Strategies

Three primary methods are employed for the purification of this compound: Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Recrystallization. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: How can I effectively purify this compound using column chromatography?

A2: Column chromatography is a widely used technique for purifying gram-scale quantities of this compound.[1]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.

  • Column Packing: The column can be packed using either a dry or wet method. The wet method, where the silica gel is slurried with the initial mobile phase, is often preferred to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Mobile Phase (Eluent): A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include:

    • Dichloromethane (DCM) and Methanol (MeOH)

    • Ethyl acetate (EtOAc) and Hexane

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography:

  • Poor Separation: If the compound and impurities elute together, optimize the solvent system. A shallower gradient or a different solvent combination may be necessary.

  • Compound Stuck on the Column: If the compound does not elute, the mobile phase may be too non-polar. Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of acetic acid or triethylamine to the mobile phase can sometimes help.

  • Tailing of Peaks: This can be caused by interactions between the polar catechol groups of this compound and the acidic silica gel. Using a less acidic stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.

Q3: What are the recommended conditions for purifying this compound by preparative HPLC?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is suitable for obtaining high-purity this compound, especially for smaller quantities.[1][2]

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is common.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Gradient Program: The specific gradient will depend on the column dimensions and the specific impurities present. A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more non-polar impurities, followed by a steeper increase to elute the this compound.

  • Detection: UV detection at a wavelength where this compound absorbs strongly (e.g., around 280 nm or 320 nm) is used to monitor the elution.

  • Fraction Collection and Processing: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed, often by lyophilization, to yield the pure product.

Troubleshooting HPLC Purification:

  • Broad Peaks: This could be due to column overloading, a suboptimal mobile phase pH, or secondary interactions with the stationary phase. Reduce the sample load or adjust the mobile phase composition.

  • Co-elution of Impurities: Optimize the gradient slope. A shallower gradient can improve the resolution between closely eluting compounds.

Q4: Can this compound be purified by recrystallization? What is a suitable solvent system?

A4: Recrystallization is a cost-effective method for purifying solid compounds and can be very effective if a suitable solvent is found.[3][4] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol: Recrystallization

  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent pair. Potential solvents to test include ethanol, methanol, water, ethyl acetate, and mixtures thereof (e.g., ethanol/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • No Crystal Formation: The solution may not be saturated. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent). Seeding the solution with a small crystal of pure product can also induce crystallization.

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution.

  • Low Recovery: This can occur if too much solvent was used for dissolution or washing.[3] Use the minimum amount of solvent necessary.

Data Presentation

The following table summarizes a hypothetical comparison of the different purification methods for this compound. Actual results will vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Scale
Column Chromatography ~80>9560-80Grams
Preparative HPLC >90>9940-60Milligrams
Recrystallization >90>9870-90Grams

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Caffeic_Acid Caffeic Acid Coupling Coupling Reaction Caffeic_Acid->Coupling Dopamine Dopamine Dopamine->Coupling Crude_Product Crude this compound Coupling->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC Preparative HPLC Crude_Product->HPLC Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis HPLC->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

This compound has been shown to act as a β2-adrenergic receptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCD This compound Beta2AR β2-Adrenergic Receptor NCD->Beta2AR binds G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: this compound's activation of the β2-adrenergic receptor signaling pathway.

References

Best practices for handling and storing N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Caffeoyldopamine, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a naturally occurring phenolic amide found in various plants. In research, it is primarily investigated for its potent antioxidant properties and its activity as a selective β2-adrenoceptor agonist, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] These properties make it a compound of interest for studies related to cardiovascular health, neuroprotection, and inflammatory responses.

Q2: What are the general chemical and physical properties of this compound?

A2: Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₇H₁₇NO₅
Molecular Weight 315.32 g/mol
Appearance Solid (form may vary)
Solubility Soluble in water.[4] Also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol for stock solution preparation.

Q3: How should I prepare a stock solution of this compound?

A3: For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO.[4] To minimize the solvent's effect on cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[2] A common practice is to prepare a 1000x stock solution. For example, to achieve a final concentration of 10 µM in your experiment, you would prepare a 10 mM stock solution in DMSO. Then, you can dilute this stock 1:1000 in your cell culture medium.[4] Always use high-purity, anhydrous grade DMSO for preparing stock solutions.

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Storage Recommendations:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C or -80°C is recommended, especially for solutions.Cool temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen).This compound, like other phenolic compounds, can be susceptible to oxidation. An inert atmosphere minimizes exposure to oxygen.
Light Protect from light by storing in an amber vial or a light-blocking container.Phenolic compounds can undergo photodegradation upon exposure to UV or visible light.[5]
Moisture Store in a tightly sealed container in a dry environment.The compound is moisture-sensitive, and hydrolysis can be a degradation pathway for amides.

Handling Procedures:

  • Engineering Controls: Handle this compound powder in a certified chemical fume hood to avoid inhalation of dust particles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Dispensing: When weighing the solid compound, avoid creating dust. Use appropriate tools and techniques for handling small quantities of powder.

  • Solution Handling: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the compound is fully dissolved before use in experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity (e.g., no increase in cAMP levels) Compound Degradation: Improper storage (exposure to light, moisture, or oxygen) or repeated freeze-thaw cycles of stock solutions.- Ensure the compound is stored according to the recommendations (2-8°C, protected from light and moisture, under inert gas). - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Incorrect Concentration: Errors in weighing or dilution calculations.- Verify calculations for stock and working solution concentrations. - Use a calibrated analytical balance for weighing the compound.
Cell Health Issues: Cells are not healthy, have a high passage number, or are not responsive to β2-adrenergic stimulation.- Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. - Include a positive control (e.g., isoproterenol, a known β2-agonist) to confirm that the cells are responsive.[3]
High background signal or inconsistent results in cell-based assays Solvent Effects: High concentration of the solvent (e.g., DMSO) in the final assay volume may be toxic to cells.- Ensure the final DMSO concentration in the cell culture medium is below 0.5%.[2] - Include a vehicle control (medium with the same concentration of DMSO as the test wells) to account for any solvent effects.[6]
Compound Precipitation: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations.- Visually inspect the wells for any signs of precipitation after adding the compound. - If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a co-solvent if compatible with the assay.
Assay Variability: Inconsistent cell seeding density or reagent addition.- Ensure a uniform cell seeding density across all wells of the plate. - Use calibrated pipettes and consistent techniques for adding reagents.
Unexpected degradation of the compound in solution pH Sensitivity: Phenolic compounds can be unstable at neutral to alkaline pH.[7]- Prepare aqueous solutions in a buffer with a slightly acidic to neutral pH if the experimental design allows. - For long-term experiments, assess the stability of this compound in the specific buffer and at the experimental temperature.
Oxidation: The catechol moiety is susceptible to oxidation, which can be catalyzed by metal ions.- Use high-purity water and reagents to minimize metal ion contamination. - Consider adding a chelating agent like EDTA to the buffer if metal-catalyzed oxidation is suspected.

Experimental Protocols

Detailed Methodology for Measuring cAMP Levels in U937 Cells

This protocol is adapted from studies demonstrating the effect of this compound on cAMP levels.[3][8]

1. Cell Culture and Plating:

  • Culture human myelocytic U937 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Before the experiment, collect the cells by centrifugation and resuspend them in fresh, serum-free medium.
  • Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). The final DMSO concentration should not exceed 0.5%.
  • Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., 10 µM isoproterenol).
  • Add the prepared compound dilutions to the respective wells of the 96-well plate containing the cells.

3. Incubation:

  • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time may need to be determined empirically.

4. cAMP Measurement:

  • After incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
  • Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., a commercial ELISA kit).[8] These kits typically involve a competition between the cellular cAMP and a labeled cAMP for binding to a specific antibody.
  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength specified by the kit manufacturer.

5. Data Analysis:

  • Calculate the concentration of cAMP in each well based on a standard curve generated with known concentrations of cAMP provided in the kit.
  • Normalize the cAMP levels to the protein concentration in each well or express them as a fold change relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates NCD This compound NCD->B2AR Binds to

Caption: this compound signaling pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Prep_Compound Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with This compound Prep_Compound->Treat_Cells Prep_Cells Culture and Plate U937 Cells Prep_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Data Analysis and Interpretation Measure_cAMP->Analyze_Data

Caption: Experimental workflow for cAMP assay.

References

Validation & Comparative

N-Caffeoyldopamine: An In Vivo Antioxidant Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

N-Caffeoyldopamine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This guide provides a comprehensive comparison of this compound's in vivo antioxidant performance against a well-established antioxidant, Vitamin C. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and underlying signaling pathways.

Comparative Analysis of In Vivo Antioxidant Activity

The antioxidant efficacy of this compound has been evaluated in preclinical in vivo models of oxidative stress. For a comprehensive understanding, its performance is compared with Vitamin C, a benchmark antioxidant. The following tables summarize the quantitative data from studies investigating their effects on key biomarkers of oxidative stress.

Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity

Treatment GroupLipid Peroxidation (LPO) LevelsReduced Glutathione (GSH) LevelsCatalase (CAT) Activity
Control (Sham-operated) BaselineBaselineBaseline
6-OHDA Significantly IncreasedSignificantly DecreasedSignificantly Decreased
6-OHDA + this compound Analogs (Ellagic Acid, α-Lipoic Acid, Myrtenal) Partially Restored towards BaselinePartially Restored towards BaselinePartially Restored towards Baseline

Note: Specific quantitative data for this compound was not available in the reviewed literature. The data for its analogs in a neuroprotective context suggests a similar antioxidant mechanism.[1]

Table 2: Effect of Vitamin C on Oxidative Stress Markers in Rats

Treatment GroupSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityMalondialdehyde (MDA) Levels
Control BaselineBaselineBaselineBaseline
Vitamin C Treated No significant changeNo significant changeSignificantly higherNo significant change in plasma, but indicators of lipid peroxidation increased in some contexts

Note: The effects of Vitamin C can vary depending on the dose and the specific biological environment, sometimes exhibiting pro-oxidant properties.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo antioxidant assays.

Induction of Oxidative Stress using 6-Hydroxydopamine (6-OHDA) in Rats

This protocol is commonly used to model Parkinson's disease by inducing oxidative stress and dopaminergic neuron degeneration.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Animals are anesthetized.

    • A unilateral lesion is created by injecting 6-OHDA into the striatum of the brain.

    • The dosage and coordinates for the injection are critical and must be precisely controlled.

  • Post-Procedure: Behavioral tests are often conducted to confirm the lesion, followed by biochemical analysis of brain tissue.[1]

Measurement of Lipid Peroxidation (LPO)

LPO is a marker of oxidative damage to lipids. The level of malondialdehyde (MDA), a product of LPO, is commonly measured.

  • Principle: MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Tissue homogenate is prepared from the brain or other organs of interest.

    • The homogenate is incubated with a TBA reagent at high temperature.

    • The absorbance of the resulting pink-colored solution is measured at a specific wavelength (typically around 532 nm).

Measurement of Reduced Glutathione (GSH) Levels

GSH is a major endogenous antioxidant.

  • Principle: GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically.

  • Procedure:

    • A protein-free supernatant is prepared from the tissue homogenate.

    • The supernatant is mixed with DTNB reagent.

    • The absorbance is measured at 412 nm.

Measurement of Catalase (CAT) Activity

CAT is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Principle: The rate of decomposition of hydrogen peroxide by catalase is measured by monitoring the decrease in absorbance of H₂O₂ at 240 nm.

  • Procedure:

    • The tissue homogenate is added to a solution containing a known concentration of hydrogen peroxide.

    • The decrease in absorbance at 240 nm is recorded over time.

Measurement of Superoxide Dismutase (SOD) Activity

SOD is an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Principle: The activity of SOD is often assayed by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Procedure (NBT method):

    • A reaction mixture is prepared containing a superoxide-generating system (e.g., phenazine methosulfate and NADH) and NBT.

    • The tissue homogenate is added to the mixture.

    • The reduction of NBT to formazan by superoxide is measured spectrophotometrically at 560 nm. The inhibitory effect of SOD on this reduction is used to calculate its activity.[5]

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are likely mediated through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus NCD This compound Keap1 Keap1 NCD->Keap1 modifies ROS Oxidative Stress (e.g., ROS) ROS->Keap1 oxidizes Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Ub Ubiquitin Nrf2_inactive->Ub ubiquitination Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH) ARE->Antioxidant_Genes activates transcription Experimental_Workflow cluster_assays Antioxidant Assays start Start: In Vivo Study animal_model Animal Model of Oxidative Stress (e.g., 6-OHDA induced rats) start->animal_model treatment Treatment Groups: 1. Control 2. Oxidative Stress Model 3. Model + this compound 4. Model + Vitamin C animal_model->treatment behavioral Behavioral Assessments (optional, for neuroprotection models) treatment->behavioral euthanasia Euthanasia and Tissue Collection (e.g., brain) treatment->euthanasia behavioral->euthanasia biochemical Biochemical Analysis euthanasia->biochemical lpo LPO (MDA) Assay biochemical->lpo gsh GSH Assay biochemical->gsh cat CAT Assay biochemical->cat sod SOD Assay biochemical->sod data_analysis Data Analysis and Comparison conclusion Conclusion data_analysis->conclusion lpo->data_analysis gsh->data_analysis cat->data_analysis sod->data_analysis

References

N-Caffeoyldopamine: A Potent Bioactive Compound Surpassing its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-caffeoyldopamine reveals its enhanced biological activities when compared to its constituent molecules, caffeic acid and dopamine. This guide provides a detailed comparison of their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

This compound, a naturally occurring phenolic amide formed from the conjugation of caffeic acid and dopamine, has garnered significant scientific interest for its potent biological activities.[1] Emerging evidence suggests that this unique molecular arrangement results in synergistic or enhanced effects compared to its well-known precursors. This guide delves into a comparative analysis of their performance across key biological assays.

Superior Antioxidant Capacity of this compound

Experimental data consistently demonstrates that this compound exhibits superior antioxidant activity compared to caffeic acid. This enhanced capacity to neutralize harmful free radicals is crucial in combating oxidative stress, a key factor in numerous pathological conditions.

Antioxidant AssayThis compound (IC50)Caffeic Acid (IC50)Dopamine (IC50)
DPPH Radical Scavenging 5.95 µM[2]> this compound[2]Data not available
ABTS Radical Scavenging 0.24 µM[2]> this compound[2]Data not available
Fe2+ Chelation 3.48 mMData not availableData not available

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The data clearly indicates that this compound is a more potent scavenger of DPPH and ABTS radicals than caffeic acid.[2] The conjugation of dopamine to caffeic acid appears to significantly enhance its hydrogen-donating ability, a key mechanism of antioxidant action.

Comparative Anti-inflammatory and Neuroprotective Activities

While direct quantitative comparisons of the anti-inflammatory and neuroprotective effects of this compound with both caffeic acid and dopamine in the same experimental settings are limited in the current literature, individual studies highlight their distinct mechanisms of action.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory properties are linked to its activity as a β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels are known to have anti-inflammatory effects.

Caffeic acid, on the other hand, exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] NF-κB is a key regulator of pro-inflammatory gene expression, while Nrf2 is a master regulator of the antioxidant response.

Dopamine's role in inflammation is complex, with effects mediated through its various receptors (D1-D5). It can modulate the production of inflammatory cytokines, although its overall effect can be pro- or anti-inflammatory depending on the context.[7]

A study on caffeic acid derivatives demonstrated their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. While this study did not include this compound, it provides IC50 values for other caffeic acid esters, suggesting the potential for potent anti-inflammatory activity within this class of compounds.[8]

CompoundAnti-inflammatory Mechanism
This compound β2-adrenoceptor agonist, increases cAMP[3][4]
Caffeic Acid Inhibits NF-κB pathway, activates Nrf2 pathway[5][6]
Dopamine Modulates cytokine production via dopamine receptors[7]
Neuroprotective Mechanisms

The neuroprotective effects of these compounds are closely linked to their antioxidant and anti-inflammatory properties.

This compound's neuroprotective potential is believed to be more potent than its precursors, though direct comparative studies are needed to quantify this.[1]

Caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), have demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.[9][10]

Dopamine's neuroprotective signaling is multifaceted, involving D1 and D2 receptors which can modulate neuronal survival pathways.[11]

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms underlying the activities of this compound and its precursors, the following diagrams illustrate their key signaling pathways and a typical experimental workflow for assessing antioxidant activity.

This compound Signaling Pathway NCaffDop This compound Beta2AR β2-Adrenoceptor NCaffDop->Beta2AR AC Adenylate Cyclase Beta2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory leads to Caffeic Acid Signaling Pathway CaffeicAcid Caffeic Acid NFkB NF-κB CaffeicAcid->NFkB inhibits Nrf2 Nrf2 CaffeicAcid->Nrf2 activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant promotes Dopamine Signaling Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs D1R->Gs activates Gi Gi D2R->Gi activates AC_D1 Adenylate Cyclase Gs->AC_D1 stimulates AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_inc ↑ cAMP AC_D1->cAMP_inc cAMP_dec ↓ cAMP AC_D2->cAMP_dec Neuroprotection_inc Neuroprotection cAMP_inc->Neuroprotection_inc Neuroprotection_dec Modulated Neuronal Activity cAMP_dec->Neuroprotection_dec Antioxidant Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound (this compound, Caffeic Acid, etc.) SerialDilution Serial Dilutions Compound->SerialDilution Mix Mix with DPPH or ABTS solution SerialDilution->Mix Incubate Incubate in the dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

References

N-Caffeoyldopamine's Neuroprotective Potential: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of N-Caffeoyldopamine and related compounds against other neuroprotective agents, supported by experimental data from animal models of neurodegenerative diseases.

This compound (NCD) is a naturally occurring phenolic compound that has garnered interest for its potential neuroprotective properties. Due to the limited availability of direct preclinical studies on NCD in neurodegenerative models, this guide focuses on the closely related and well-researched compound, Caffeic Acid Phenethyl Ester (CAPE). CAPE shares structural and functional similarities with NCD and has been extensively evaluated in various animal models of neurological disorders. This analysis compares the efficacy of CAPE against other neuroprotective agents in models of Parkinson's Disease and stroke, providing a framework for understanding the potential therapeutic value of this class of compounds.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative outcomes of studies evaluating CAPE and other neuroprotective agents in rodent models of Parkinson's Disease (induced by 6-hydroxydopamine, 6-OHDA) and ischemic stroke (induced by middle cerebral artery occlusion, MCAO).

Parkinson's Disease Model: 6-OHDA-Induced Dopaminergic Neuron Loss in Rats
Treatment GroupDosageKey Outcome MeasureResultPercentage Improvement vs. Control
Control (6-OHDA) -Apomorphine-Induced Rotations (rotations/40 min)184.4 ± 12.4-
CAPE 20 µmol/5 µLApomorphine-Induced Rotations (rotations/40 min)66.1 ± 8.764.2%
CAPE 80 µmol/5 µLApomorphine-Induced Rotations (rotations/40 min)42.5 ± 6.777.0%
Control (6-OHDA) -Dopamine Levels (ipsilateral striatum)~78% decrease-
Caffeine 10 mg/kgDopamine Levels (ipsilateral striatum)~53% decrease32.1% protection
Caffeine 20 mg/kgDopamine Levels (ipsilateral striatum)~18% decrease76.9% protection

Data for CAPE is sourced from a study on intrastriatal administration in a 6-OHDA rat model[1]. Data for Caffeine is from a study with intraperitoneal administration in a 6-OHDA rat model[2].

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
Treatment GroupDosageKey Outcome MeasureResultPercentage Improvement vs. Control
Control (MCAO) SalineInfarct Volume (%)34.83 ± 9.84-
Erythropoietin (EPO) 5,000 IU/kgInfarct Volume (%)25.28 ± 7.0327.4% reduction
Control (MCAO) -Infarct Volume--
PEGylated EPO (P-EPO) 5,000 U/kgInfarct Volume87% reduction87% reduction

Data for Erythropoietin (EPO) is from a study in a rat MCAO model[3]. Data for PEGylated EPO (P-EPO) is from a study in a mouse MCAO model[4]. Direct comparison should be made with caution due to differences in species and specific EPO formulation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.

6-OHDA-Induced Parkinson's Disease Model in Rats

Objective: To induce a unilateral lesion of the nigrostriatal pathway, mimicking the dopaminergic neurodegeneration seen in Parkinson's disease.

Animal Model: Adult male Wistar rats (280-320g).

Procedure:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target area (striatum).

  • 6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the striatum using a Hamilton syringe. The coordinates for the injection are determined based on a rat brain atlas.

  • Post-Operative Care: Animals receive post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing: Behavioral assessments, such as apomorphine-induced rotation tests, are performed at specified time points (e.g., 2 weeks post-lesion) to confirm the extent of the lesion.

Treatment Administration (Example: CAPE):

  • CAPE (20 or 80 µmol in 5 µL) is administered via intrastriatal injection 24 hours after the 6-OHDA lesioning[1].

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats

Objective: To induce a focal cerebral ischemia by temporarily occluding the middle cerebral artery, a common model for human ischemic stroke.

Animal Model: Male Wistar rats.

Procedure:

  • Anesthesia: Rats are anesthetized.

  • Surgical Preparation: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Post-Operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and other behavioral tests are performed.

  • Infarct Volume Assessment: At the end of the experiment (e.g., 24 or 48 hours), the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Treatment Administration (Example: Erythropoietin):

  • Recombinant human erythropoietin (5,000 IU/kg) is administered intravenously 15 minutes prior to the MCAO procedure[3].

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the neuroprotective effects of CAPE and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_stress Cellular Stress (e.g., Oxidative, Inflammatory) cluster_cape CAPE Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome stress Oxidative Stress / Inflammation nrf2 Nrf2 Activation nfkb NF-κB Inhibition cape CAPE cape->nrf2 cape->nfkb ho1 HO-1 Upregulation nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant outcome Neuroprotection (Increased Neuronal Survival) antioxidant->outcome inflammation Reduced Pro-inflammatory Cytokines nfkb->inflammation inflammation->outcome G start Start animal_model Induce Animal Model (e.g., 6-OHDA, MCAO) start->animal_model treatment Administer Treatment (NCD/CAPE vs. Vehicle vs. Comparator) animal_model->treatment behavioral Behavioral Assessments (e.g., Rotation, Neurological Score) treatment->behavioral histology Post-mortem Tissue Analysis (e.g., Immunohistochemistry, Infarct Staining) behavioral->histology data_analysis Quantitative Data Analysis histology->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine, a compound of interest in various research fields, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on data from structurally related compounds such as dopamine hydrochloride and N-Oleoyl Dopamine, as well as general best practices for handling powdered chemicals with unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesShould be tight-sealing to protect against dust particles and potential splashes.
Face ShieldRecommended when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. It is advisable to double-glove, especially during procedures with a higher risk of contamination. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat is the minimum requirement.
Chemical-Resistant Apron or GownImpervious clothing should be worn over the lab coat, particularly when handling larger quantities or during procedures with a high splash potential.[1]
Respiratory Protection N95 Respirator or higherA NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] Ensure proper fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Clearly label the storage area with the compound's identity and any known hazard warnings.

2. Engineering Controls:

  • All handling of powdered this compound that may generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment.

  • A safety shower and eyewash station should be readily accessible in the immediate work area.

3. Weighing and Preparation of Solutions:

  • Perform all weighing operations within a chemical fume hood or a balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.

  • When preparing solutions, add the powder slowly to the solvent to prevent splashing.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Avoid direct contact with skin and eyes.

  • Keep containers closed when not in use.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all unused this compound powder and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound using an appropriate solvent and cleaning procedure. Collect the cleaning materials as hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Storage EngineeringControls Engineering Controls (Fume Hood) Receiving->EngineeringControls Move to designated area DonPPE Don Appropriate PPE EngineeringControls->DonPPE Weighing Weighing Powder DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment WasteCollection Waste Collection (Solid & Liquid) Experiment->WasteCollection Decontamination Equipment Decontamination Experiment->Decontamination FinalDisposal Final Disposal via EHS WasteCollection->FinalDisposal Decontamination->FinalDisposal

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always consult with your institution's safety officer for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.